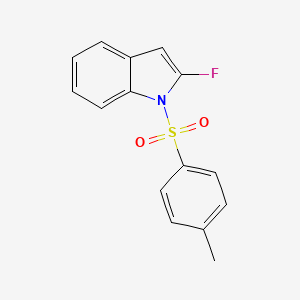
2-Fluoro-1-tosyl-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-tosyl-indole is a fluorinated indole derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-tosyl-indole typically involves the introduction of a fluorine atom and a tosyl group into the indole framework. One common method is the electrophilic fluorination of indole derivatives. For instance, the treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at low temperatures can yield fluorinated indole derivatives . Another approach involves the use of cesium fluoroxysulfate or Selectfluor for the fluorination of indoles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-tosyl-indole can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of the fluorine atom and the tosyl group can influence the reactivity of the indole ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The tosyl group can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Fluorination: Trifluoromethyl hypofluorite, cesium fluoroxysulfate, Selectfluor.
Nucleophilic Substitution: Various nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoroindole derivatives, while nucleophilic substitution can produce a variety of substituted indoles.
Scientific Research Applications
2-Fluoro-1-tosyl-indole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-tosyl-indole is influenced by its structural features The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the tosyl group can facilitate interactions with biological targets The compound may exert its effects by binding to specific molecular targets and modulating various biochemical pathways
Comparison with Similar Compounds
2-Fluoroindole: Shares the fluorine atom but lacks the tosyl group, resulting in different reactivity and applications.
1-Tosylindole:
Fluorinated Indoles: A broader category that includes various indole derivatives with fluorine atoms at different positions.
Uniqueness: 2-Fluoro-1-tosyl-indole is unique due to the combined presence of both the fluorine atom and the tosyl group, which imparts distinct chemical properties and potential applications. Its dual functionalization enhances its versatility in synthetic chemistry and its potential for diverse biological activities.
Properties
Molecular Formula |
C15H12FNO2S |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-fluoro-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12FNO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3 |
InChI Key |
DWLFMUVLLPIUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)
![3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one](/img/structure/B12552059.png)
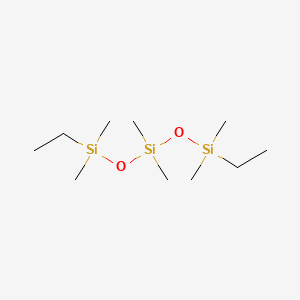

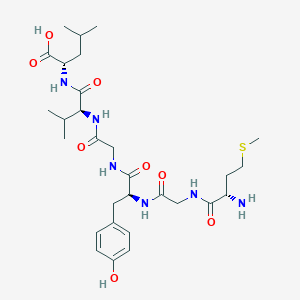
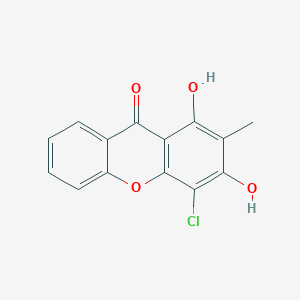
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
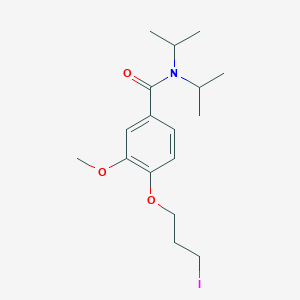
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
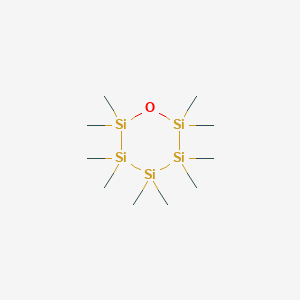
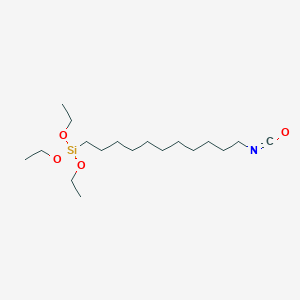
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)

